3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid
Overview
Description
3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a 2-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid typically involves the reaction of 3-methylpyridine with benzoic acid derivatives under specific conditions. One common method is the solvothermal reaction, where the reactants are heated in a solvent at high temperatures and pressures to yield the desired product . For instance, the reaction of 3-methylpyridin-4-yl)benzoic acid with metal salts like Zn(II), Cd(II), or Cu(II) under solvothermal conditions can produce coordination polymers .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale solvothermal reactions or other high-efficiency synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvent, are optimized to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its structural analogs.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties . These interactions can influence various biochemical and industrial processes, making the compound valuable in multiple applications.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)benzoic acid: This compound is structurally similar but lacks the methyl group on the pyridine ring.
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Another similar compound used in pharmaceutical applications.
Uniqueness
3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid is unique due to the presence of both a methyl group and a 2-methylpyridin-3-yl group, which confer distinct chemical properties and reactivity. This structural uniqueness allows it to form specific coordination complexes and participate in unique chemical reactions compared to its analogs .
Properties
IUPAC Name |
3-methyl-4-(2-methylpyridin-3-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-8-11(14(16)17)5-6-12(9)13-4-3-7-15-10(13)2/h3-8H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDOIEIEDQPLND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(N=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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